Faropenem sodium hemipentahydrate
Faropenem sodium hemipentahydrate
Faropenem is a broad-spectrum penem antibiotic. It is active against a panel of 12 Gram-positive (MIC50s = 0.008-1 mg/L) and 15 Gram-negative (MIC50s = 0.06-16 mg/L) bacteria. Faropenem (20 mg/kg) reduces the number of lung colony forming units (CFUs) in a mouse model of H. influenzae-induced respiratory tract infection. Formulations containing faropenem have been used in the treatment of various bacterial infections.
Brand Name:
Vulcanchem
CAS No.:
158365-51-6
VCID:
VC20766498
InChI:
InChI=1S/2C12H15NO5S.2Na.5H2O/c2*1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6;;;;;;;/h2*5-7,11,14H,2-4H2,1H3,(H,16,17);;;5*1H2/q;;2*+1;;;;;/p-2/t2*5-,6-,7+,11-;;;;;;;/m11......./s1
SMILES:
CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)[O-])O.CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)[O-])O.O.O.O.O.O.[Na+].[Na+]
Molecular Formula:
C24H38N2Na2O15S2
Molecular Weight:
704.7 g/mol
Faropenem sodium hemipentahydrate
CAS No.: 158365-51-6
Cat. No.: VC20766498
Molecular Formula: C24H38N2Na2O15S2
Molecular Weight: 704.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Faropenem is a broad-spectrum penem antibiotic. It is active against a panel of 12 Gram-positive (MIC50s = 0.008-1 mg/L) and 15 Gram-negative (MIC50s = 0.06-16 mg/L) bacteria. Faropenem (20 mg/kg) reduces the number of lung colony forming units (CFUs) in a mouse model of H. influenzae-induced respiratory tract infection. Formulations containing faropenem have been used in the treatment of various bacterial infections. |
|---|---|
| CAS No. | 158365-51-6 |
| Molecular Formula | C24H38N2Na2O15S2 |
| Molecular Weight | 704.7 g/mol |
| IUPAC Name | disodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;pentahydrate |
| Standard InChI | InChI=1S/2C12H15NO5S.2Na.5H2O/c2*1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6;;;;;;;/h2*5-7,11,14H,2-4H2,1H3,(H,16,17);;;5*1H2/q;;2*+1;;;;;/p-2/t2*5-,6-,7+,11-;;;;;;;/m11......./s1 |
| Standard InChI Key | MOGICMVNWAUWMK-HIXRZVNASA-L |
| Isomeric SMILES | C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)[O-])O.C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)[O-])O.O.O.O.O.O.[Na+].[Na+] |
| SMILES | CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)[O-])O.CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)[O-])O.O.O.O.O.O.[Na+].[Na+] |
| Canonical SMILES | CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)[O-])O.CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)[O-])O.O.O.O.O.O.[Na+].[Na+] |
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